1-(5-Amino-4-methylpyridin-2-yl)ethanone
Description
Contextual Significance of Pyridine (B92270) Derivatives in Organic Synthesis and Chemical Research
Pyridine, a heterocyclic organic compound with the chemical formula C₅H₅N, and its derivatives are cornerstones of modern organic and medicinal chemistry. researchgate.netglobalresearchonline.net The pyridine ring is a structural motif found in a vast array of natural products, including alkaloids and vitamins, as well as in a multitude of synthetic pharmaceuticals and agrochemicals. researchgate.net In medicinal chemistry, the pyridine scaffold is often employed as a bioisostere for phenyl rings, capable of forming hydrogen bonds and participating in various intermolecular interactions, which can significantly influence the pharmacokinetic and pharmacodynamic properties of a drug molecule. globalresearchonline.net
The presence of the nitrogen atom in the six-membered aromatic ring makes pyridine and its derivatives electron-deficient, which alters their reactivity compared to benzene. This property, combined with the ability to introduce a wide variety of substituents at different positions, makes them versatile substrates for a broad range of chemical transformations. globalresearchonline.net Consequently, pyridine derivatives are indispensable intermediates in the synthesis of complex molecules and are central to the development of new therapeutic agents targeting a wide spectrum of diseases. researchgate.net
Unique Structural Features of 1-(5-Amino-4-methylpyridin-2-yl)ethanone Conferring Synthetic Versatility
The synthetic potential of this compound stems from the specific arrangement and interplay of its functional groups on the pyridine core. The molecule possesses several key features:
A Nucleophilic Amino Group: The primary amino group at the C5 position is a potent nucleophile and a site for a wide array of derivatizations. It can be acylated, alkylated, or used as a handle to construct larger heterocyclic systems, making it a crucial point for molecular elaboration.
An Electrophilic Acetyl Group: The ketone functional group at the C2 position provides an electrophilic center. The carbonyl carbon is susceptible to attack by nucleophiles, and the adjacent methyl protons are acidic enough to participate in condensation reactions, such as aldol (B89426) or Claisen-Schmidt reactions. This group can be a precursor to alcohols, amines, or other functional groups via reduction or reductive amination.
Substituent Effects on the Pyridine Ring: The amino and methyl groups are electron-donating, increasing the electron density of the pyridine ring and influencing the regioselectivity of electrophilic substitution reactions. Conversely, the acetyl group is electron-withdrawing. This combination of electronic effects creates a unique reactivity pattern across the heterocyclic core.
This inherent bifunctionality, possessing both a key nucleophilic site (the amino group) and an electrophilic handle (the acetyl group), makes this compound a highly versatile building block. It allows for selective, stepwise reactions to build complex molecules, a desirable attribute in multi-step organic synthesis and drug discovery programs. rsc.org
Historical Overview of the Genesis and Evolution of Research on Aminopyridine Ethanone (B97240) Scaffolds in Chemical Literature
While specific historical accounts of this compound are not extensively documented in early literature, the development of its core scaffold is rooted in the broader history of pyridine chemistry. The first synthesis of a pyridine derivative was reported by Arthur Rudolf Hantzsch in 1881. A major breakthrough in aminopyridine synthesis was the Chichibabin reaction, discovered in 1914, which allowed for the direct amination of the pyridine ring. wikipedia.org
The synthesis of more complex, multi-substituted pyridines, including those bearing both amino and ketone functionalities, evolved with the advancement of organic synthesis methodologies. The development of multicomponent reactions, for instance, has provided efficient pathways to highly substituted 2-aminopyridines from simple precursors. nih.gov These methods often involve the condensation of enaminones, malononitrile (B47326), and various amines, showcasing modern synthetic efficiency. nih.gov The deliberate synthesis of molecules containing both an amino group (a nucleophile) and a carbonyl group (an electrophile) on a pyridine ring reflects a strategic design choice in synthetic chemistry, aimed at creating versatile intermediates for combinatorial chemistry and the targeted synthesis of bioactive compounds.
Scope and Academic Relevance of Current Research Endeavors Pertaining to this compound
Given its structural features, this compound is a compound of significant academic and industrial interest, primarily as a chemical intermediate. Its value lies in its potential to serve as a starting material for a diverse range of more complex molecules with potential biological activity.
Research on closely related 2-amino-4-methylpyridine (B118599) analogues has shown their potential as inhibitors of inducible nitric oxide synthase (iNOS), an enzyme implicated in inflammatory processes. nih.gov This suggests that this compound could be a key precursor for the synthesis of novel iNOS inhibitors or other enzyme modulators. The acetyl group can be modified to introduce different side chains, while the amino group can be functionalized to optimize binding affinity and selectivity for a biological target.
The current relevance of this compound is therefore not as an end-product but as a pivotal molecular scaffold. Its synthetic utility allows chemists to explore chemical space efficiently, building libraries of novel compounds for screening in drug discovery and for development in materials science. The demand for such versatile, functionalized heterocyclic building blocks remains high in contemporary chemical research.
Compound Properties
| Property | Value |
| IUPAC Name | This compound |
| CAS Number | 1822775-23-4 |
| Molecular Formula | C₈H₁₀N₂O |
| Molecular Weight | 150.18 g/mol |
| MDL Number | MFCD22553453 |
Structure
3D Structure
Properties
Molecular Formula |
C8H10N2O |
|---|---|
Molecular Weight |
150.18 g/mol |
IUPAC Name |
1-(5-amino-4-methylpyridin-2-yl)ethanone |
InChI |
InChI=1S/C8H10N2O/c1-5-3-8(6(2)11)10-4-7(5)9/h3-4H,9H2,1-2H3 |
InChI Key |
MLLIDLBWWJJXSE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC=C1N)C(=O)C |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 1 5 Amino 4 Methylpyridin 2 Yl Ethanone and Its Cognate Precursors and Derivatives
Retrosynthetic Analysis Strategies for the 1-(5-Amino-4-methylpyridin-2-yl)ethanone Framework
Retrosynthetic analysis provides a logical framework for dissecting a target molecule into simpler, commercially available starting materials. For this compound, two primary disconnection approaches can be envisioned, focusing on the key functional groups: the amino group and the ethanone (B97240) side chain.
Disconnection of the Amino Group: A primary retrosynthetic disconnection involves the transformation of the amino group at the C5 position into a nitro group. This is a common strategy as the nitro group can be readily reduced to an amine in the final step of the synthesis. This leads to the precursor, 1-(4-methyl-5-nitropyridin-2-yl)ethanone (B13646551).
Disconnection of the Ethanone Side Chain: The carbon-carbon bond of the ethanone side chain at the C2 position can be disconnected. This suggests a precursor such as a 2-halo-4-methyl-5-nitropyridine, which can then undergo a carbon-carbon bond-forming reaction, such as a Grignard reaction or a palladium-catalyzed cross-coupling reaction, to introduce the acetyl group.
A plausible retrosynthetic pathway is outlined below:
Interactive Retrosynthetic Pathway
| Target Molecule | Precursor 1 | Precursor 2 | Starting Material |
| This compound | 1-(4-Methyl-5-nitropyridin-2-yl)ethanone | 2-Chloro-4-methyl-5-nitropyridine (B1210972) | 2-Amino-4-methylpyridine (B118599) |
Targeted Synthesis of the Pyridine (B92270) Nucleus Precursors to this compound
Regioselective Functionalization of Pyridine Rings
The inherent electronic properties of the pyridine ring dictate the regioselectivity of electrophilic and nucleophilic substitution reactions. For the synthesis of the target molecule, starting from a readily available substituted pyridine and introducing the required functional groups in a controlled manner is a key challenge.
A common starting material for the synthesis of related compounds is 2-amino-4-methylpyridine. The synthesis of a key intermediate, 2-chloro-4-methyl-5-nitropyridine, can be achieved from 2-amino-4-methylpyridine through a sequence of nitration, hydrolysis, and chlorination reactions.
Strategic Introduction of Methyl and Amino Moieties
The introduction of the amino and methyl groups at specific positions on the pyridine ring requires careful planning. Starting with 2-amino-4-methylpyridine provides a scaffold with two of the required substituents already in place. The subsequent functionalization will then be directed by these existing groups.
The synthesis of the key precursor, 2-chloro-4-methyl-5-nitropyridine, has been reported to proceed via the following steps:
Nitration: 2-amino-4-methylpyridine is treated with a nitrating agent, such as a mixture of concentrated sulfuric acid and fuming nitric acid, to introduce a nitro group onto the pyridine ring. This reaction typically yields a mixture of isomers, with the desired 2-amino-4-methyl-5-nitropyridine (B42881) being a major product.
Hydrolysis: The amino group of 2-amino-4-methyl-5-nitropyridine can be converted to a hydroxyl group via a diazotization reaction followed by hydrolysis.
Chlorination: The resulting 2-hydroxy-4-methyl-5-nitropyridine (B1296462) is then treated with a chlorinating agent, such as phosphorus oxychloride or phosphorus pentachloride, to yield 2-chloro-4-methyl-5-nitropyridine.
Construction of the Ethanone Side Chain via Carbon-Carbon Bond Formation
With the functionalized pyridine nucleus in hand, the next critical step is the introduction of the ethanone side chain at the C2 position. This is typically achieved through acylation or cross-coupling reactions.
Acylation Reactions for Ketone Formation
Direct acylation of the pyridine ring can be challenging due to the electron-deficient nature of the heterocycle. However, the presence of a halogen at the C2 position, as in 2-chloro-4-methyl-5-nitropyridine, provides a handle for introducing the acetyl group. One common method involves the use of organometallic reagents. For instance, the reaction of 2-chloropyridines with Grignard reagents in the presence of a suitable catalyst can lead to the formation of the corresponding ketone.
Alternatively, acylation of a lithiated pyridine derivative is a powerful method for ketone synthesis. For example, 2-bromopyridine (B144113) can be treated with a strong base like n-butyllithium to form 2-lithiopyridine, which can then react with an acylating agent such as acetyl chloride or N,N-dimethylacetamide to yield 2-acetylpyridine (B122185). wikipedia.org A similar strategy could be applied to a suitably protected 2-halo-4-methyl-5-aminopyridine derivative.
Coupling Methodologies for C-C Bond Elaboration
Palladium-catalyzed cross-coupling reactions are versatile tools for forming carbon-carbon bonds. Reactions such as the Stille, Suzuki, or Negishi coupling can be employed to introduce the acetyl group. For example, 2-chloro-4-methyl-5-nitropyridine could be coupled with an acetyl-containing organometallic reagent, such as acetyltributyltin (in a Stille coupling) or acetylzinc chloride (in a Negishi coupling), in the presence of a palladium catalyst to furnish 1-(4-methyl-5-nitropyridin-2-yl)ethanone.
Once 1-(4-methyl-5-nitropyridin-2-yl)ethanone is synthesized, the final step is the reduction of the nitro group to an amino group. This can be readily achieved using various reducing agents, such as tin(II) chloride, iron in acetic acid, or catalytic hydrogenation, to yield the target molecule, this compound.
Incorporation of the Amino Functionality: Advanced Amination Techniques
The introduction of an amino group onto a pyridine ring is a critical transformation. While classical methods exist, advanced techniques offer improved selectivity, functional group tolerance, and efficiency. These methodologies can be broadly categorized into direct amination, reductive strategies, and cross-coupling reactions.
Direct amination involves the formation of a C-N bond by directly functionalizing a C-H bond on the pyridine ring. This atom-economical approach avoids the need for pre-functionalized substrates, such as halogenated pyridines.
One of the oldest direct amination methods is the Chichibabin reaction, which typically involves treating a pyridine with sodium amide to introduce an amino group at the 2- or 4-position. youtube.com While effective for simple pyridines, the reaction often requires high temperatures and can have limited scope with substituted or electron-rich systems. youtube.com Modern variations have sought to improve conditions. For instance, using sodium hydride (NaH) in the presence of lithium iodide (LiI) in THF has been shown to facilitate the amination of pyridine with primary alkyl amines under reflux conditions. orgsyn.org
More recent advancements in C-H activation have led to transition-metal-catalyzed direct amination protocols. These methods offer a powerful alternative for installing amino groups with high regioselectivity. For example, strategies have been developed for the amination of pyridine N-oxides, which activates the 2- and 4-positions towards nucleophilic attack. A one-pot method using Ts2O and tert-butylamine (B42293) allows for the efficient conversion of pyridine N-oxides to 2-aminopyridines with excellent selectivity and broad functional group compatibility. researchgate.net Another approach involves reacting heterocyclic phosphonium (B103445) salts, derived from C-H activation, with sodium azide (B81097) to produce versatile iminophosphorane intermediates that can be converted to primary amines. nih.gov This method demonstrates high regioselectivity, typically favoring the 4-position, or the 2-position if the 4-position is blocked. nih.gov
Table 1: Selected Direct Amination Strategies for Pyridine Scaffolds
| Method | Reagents | Key Features | Reference |
|---|---|---|---|
| Modified Chichibabin | Primary alkyl amine, NaH, LiI | Improved conditions over classic Chichibabin; suitable for primary alkyl amines. | orgsyn.org |
| N-Oxide Activation | Pyridine N-oxide, Ts2O, t-BuNH2 | One-pot procedure with high yields and excellent 2-/4-selectivity. | researchgate.net |
| Phosphonium Salt Strategy | Pyridine, Ph3P, CBr4; then NaN3 | Uses C-H bonds as precursors; distinct regioselectivity from other methods. | nih.gov |
Reductive amination is a powerful method for forming amines from carbonyl compounds. wikipedia.org In the context of this compound, this strategy is particularly relevant for converting the acetyl group into a substituted aminoethyl side chain, thereby generating derivatives. Furthermore, it can be a key step in building the pyridine ring itself or in synthesizing precursors.
The process typically involves the reaction of a ketone or aldehyde with an amine to form an intermediate imine or enamine, which is then reduced in situ to the corresponding amine. masterorganicchemistry.com A variety of reducing agents can be employed, with sodium cyanoborohydride (NaBH3CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3) being particularly common due to their mildness and selectivity for reducing the protonated imine over the carbonyl starting material. wikipedia.orgmasterorganicchemistry.com Borane-pyridine has also been introduced as a less toxic and inexpensive alternative for this transformation. rsc.org
A significant advancement is the development of direct asymmetric reductive amination, which allows for the synthesis of chiral amines from prochiral ketones. For instance, a highly enantioselective direct asymmetric reductive amination of 2-acetyl-6-substituted pyridines has been achieved using a chiral ruthenium catalyst, Ru(OAc)2{(S)-binap}, with ammonium (B1175870) trifluoroacetate (B77799) as the nitrogen source. acs.org This method provides chiral primary amines in excellent yields and enantioselectivities, highlighting a direct route from pyridyl ketones to valuable chiral building blocks. acs.org
Table 2: Reagents for Reductive Amination of Pyridyl Ketones
| Reducing Agent | Nitrogen Source | Key Features | Reference |
|---|---|---|---|
| NaBH3CN | Ammonia, Primary/Secondary Amines | Classic, selective reagent; effective under mildly acidic conditions. | masterorganicchemistry.com |
| NaBH(OAc)3 | Ammonia, Primary/Secondary Amines | Mild, non-toxic alternative to NaBH3CN; highly effective. | wikipedia.org |
| H2, Ru(OAc)2{(S)-binap} | Ammonium trifluoroacetate | Direct asymmetric synthesis of chiral primary amines from ketones. | acs.org |
| Borane-pyridine | Ammonia, Primary/Secondary Amines | Inexpensive and readily available alternative to borohydride (B1222165) reagents. | rsc.org |
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction between an aryl halide or triflate and an amine, representing one of the most powerful and versatile methods for forming C-N bonds. wikipedia.org This reaction is exceptionally well-suited for the synthesis of this compound from a precursor such as 1-(5-bromo-4-methylpyridin-2-yl)ethanone.
The success of the Buchwald-Hartwig amination hinges on the choice of palladium catalyst and, crucially, the phosphine (B1218219) ligand. wikipedia.org Over the years, several generations of increasingly active and sterically hindered phosphine ligands (e.g., Josiphos, XPhos, RuPhos) have been developed, allowing the reaction to proceed under milder conditions with a broader range of substrates, including less reactive aryl chlorides and various amine coupling partners. wikipedia.org For pyridyl substrates, specific catalyst systems have been optimized to achieve high yields. A practical method for the amination of 2-bromopyridines with volatile amines has been developed using sealed tubes, providing expedient access to various aminopyridines. nih.gov The reaction's utility extends to complex molecular scaffolds and is a staple in pharmaceutical synthesis. wikipedia.org
One-Pot Multicomponent Reactions (MCRs) for Expedited Synthesis of this compound Analogs
Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that incorporates portions of all reactants, are a cornerstone of efficient and diversity-oriented synthesis. nih.gov For the construction of highly substituted pyridine rings, such as those found in analogs of this compound, MCRs offer a rapid and convergent approach.
Numerous MCRs have been developed for the synthesis of 2-aminopyridine (B139424) derivatives. A common strategy involves the condensation of an aldehyde, a ketone (or another active methylene (B1212753) compound), malononitrile (B47326), and an ammonium source. academie-sciences.frresearchgate.net For instance, a four-component reaction between an acetophenone (B1666503) derivative, malononitrile, an aldehyde, and ammonium carbonate can produce substituted 2-aminopyridines under catalyst- and solvent-free conditions. researchgate.netmdpi.com This approach is highly flexible, allowing for the introduction of various substituents onto the pyridine core by simply changing the starting components. researchgate.netmdpi.com
Another powerful MCR for synthesizing 2-aminopyridines utilizes enaminones as key precursors, which react with malononitrile and primary amines under solvent-free conditions. nih.govresearchgate.net These reactions are often characterized by high atom economy, operational simplicity, and the generation of minimal waste, aligning well with the principles of green chemistry. nih.gov
Green Chemistry Principles and Sustainable Approaches in the Synthesis of Aminopyridine Ethanones
The principles of green chemistry are increasingly influencing the design of synthetic routes in the pharmaceutical and chemical industries. mdpi.com The goal is to minimize environmental impact by reducing waste, avoiding hazardous substances, improving energy efficiency, and using renewable feedstocks. rasayanjournal.co.inresearchgate.net The synthesis of aminopyridine ethanones can benefit significantly from the application of these principles.
One of the most impactful green chemistry strategies is the reduction or elimination of volatile organic solvents. Many of the advanced synthetic methods described above can be adapted to solvent-free conditions or performed in environmentally benign solvents like water or ethanol (B145695).
Solvent-free, or "neat," reaction conditions are particularly prevalent in MCRs. rasayanjournal.co.in Several protocols for the synthesis of 2-aminopyridine derivatives are conducted by simply heating a mixture of the reactants without any solvent. nih.govresearchgate.netmdpi.commdpi.com These methods not only reduce solvent waste but can also lead to shorter reaction times and simpler product isolation procedures, as the product often precipitates directly from the reaction mixture. nih.gov For example, a three-component reaction of 3-cyano-2-aminopyridines, triethyl orthoformate, and various primary amines proceeds efficiently under solvent-free heating to yield aminopyrido[2,3-d]pyrimidines. mdpi.com Similarly, catalyst-free, four-component syntheses of functionalized 2-aminopyridines have been successfully carried out at room temperature under solvent-free conditions. researchgate.netmdpi.com Microwave-assisted synthesis is another technique that often allows for solvent-free conditions or reduced solvent volumes, leading to dramatically shorter reaction times and improved yields. nih.gov
Catalyst Development for Enhanced Atom Economy and Efficiency
The principle of atom economy, which focuses on maximizing the incorporation of atoms from reactants into the final product, is a cornerstone of green chemistry. jocpr.com In the synthesis of highly substituted pyridines, catalyst development is crucial for achieving high atom economy and reaction efficiency. Poor atom economy is a frequent issue in the synthesis of fine chemicals and pharmaceuticals, where complex structures often necessitate the use of multi-step processes with stoichiometric reagents, leading to significant waste generation.
Research has focused on developing catalytic multicomponent reactions (MCRs), which are inherently atom-economical as they combine three or more reactants in a single step to form a complex product. mdpi.com Various catalysts have been employed to facilitate the synthesis of pyridine derivatives with high efficiency. For instance, magnetically recoverable nanocatalysts, such as Fe₃O₄@SiO₂-morpholine MNPs, have been used in the solvent-free synthesis of 2-amino-4,6-diphenylnicotinonitriles, showcasing the benefits of catalyst reusability and high yields. nih.gov
Another approach involves the use of palladium-PEPPSI (Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation) complexes for C-H bond activation, a fundamental process in creating carbon-carbon bonds for arylating heterocyclic compounds. acs.org These catalysts are effective in low loadings and can be used under environmentally benign conditions like microwave irradiation, which shortens reaction times and improves energy efficiency. acs.org The development of such catalytic systems that are stable, reusable, and promote high selectivity contributes significantly to more sustainable synthetic routes for pyridine derivatives. rsc.org
Below is a table summarizing various catalytic systems used in the synthesis of pyridine derivatives, highlighting their efficiency and green chemistry attributes.
| Catalyst System | Reaction Type | Substrates | Key Advantages |
| Fe₃O₄@SiO₂-morpholine MNPs | Multicomponent Reaction | Benzaldehydes, Acetophenone derivatives, Malononitrile, Ammonium acetate | Solvent-free conditions, catalyst reusability, high yields. nih.gov |
| SnCl₂·2H₂O | Multicomponent Reaction | Aldehydes, β-keto esters, Anilines, Malononitrile | Use of water as a solvent, good yields for polysubstituted pyridines. nih.gov |
| Palladium-PEPPSI-NHC Complexes | C-H Bond Arylation | 2-Acetylfuran, 2-Acetylthiophene, Aryl bromides | Low catalyst loading (0.5 mol%), microwave-assisted, good yields, reduced reaction times. acs.org |
| Copper-catalyzed Cascade Reaction | N-iminative cross-coupling / Electrocyclization | Alkenylboronic acids, α,β-unsaturated ketoxime O-pentafluorobenzoates | Mild, modular synthesis for highly substituted pyridines with good functional group tolerance and high yields (43–91%). nih.gov |
This table is interactive and represents a summary of findings from multiple sources.
Continuous Flow Chemistry and Microreactor Technologies in the Synthesis of this compound and Related Compounds
Continuous flow chemistry, utilizing microreactors, has emerged as a powerful technology for chemical synthesis, offering significant advantages over traditional batch processing. researchgate.netkrishisanskriti.org This approach provides superior control over reaction parameters such as temperature, pressure, and reaction time, leading to improved product yields, higher purity, and enhanced safety, particularly for highly exothermic or hazardous reactions. thieme-connect.comorganic-chemistry.org The high surface-area-to-volume ratio in microreactors facilitates rapid heat and mass transfer, enabling reactions to be performed under conditions that are often inaccessible in batch reactors. researchgate.net
The application of flow chemistry has been successfully demonstrated for various reactions relevant to the synthesis of pyridine derivatives. For example, the N-oxidation of pyridines, a key step in functionalizing the pyridine ring, has been efficiently carried out in a packed-bed microreactor using titanium silicalite (TS-1) as a catalyst and hydrogen peroxide as a green oxidant. thieme-connect.comorganic-chemistry.org This continuous process not only achieves near-quantitative yields but also operates safely for extended periods (over 800 hours) with consistent catalyst activity, highlighting its potential for large-scale industrial production. organic-chemistry.org
Furthermore, flow reactors have enabled challenging reactions, such as the direct, uncatalyzed nucleophilic aromatic substitution (SNAr) on unactivated 2-chloropyridines. researchgate.net By leveraging high temperatures (up to 300°C) and short residence times, the activation barrier for these difficult transformations can be overcome, affording 2-aminopyridines in good to excellent yields without the need for a catalyst. researchgate.net This process intensification is a key feature of microreactor technology, turning previously slow or low-yielding reactions into efficient and rapid synthetic protocols. researchgate.net The integration of multiple reaction steps into a single, continuous flow system further streamlines the synthesis of active pharmaceutical ingredients and their intermediates, reducing manual handling and potential for error. tue.nl
The following table compares a representative batch process with a continuous flow process for the N-oxidation of pyridine derivatives.
| Parameter | Batch Reactor Process | Continuous Flow Microreactor Process |
| Catalyst/Reagent | Acetic acid / H₂O₂ | Titanium silicalite (TS-1) / H₂O₂ |
| Reaction Time | Several hours | A few minutes |
| Yield | Variable, often moderate to good | Up to 99% |
| Safety Profile | Potential for thermal runaway with H₂O₂ | Excellent heat dissipation, enhanced safety |
| Scalability | Limited by heat transfer and safety concerns | Easily scalable by numbering-up reactors or longer operation |
| Catalyst Stability | Not applicable (stoichiometric reagent) | High stability, continuous operation for >800 hours |
This table is based on data presented in studies on pyridine N-oxidation and illustrates the general advantages of flow chemistry. thieme-connect.comorganic-chemistry.org
Chemical Transformations and Derivatization Reactions of 1 5 Amino 4 Methylpyridin 2 Yl Ethanone
Reactivity of the Amino Group on the Pyridine (B92270) Ring
The exocyclic amino group at the C5 position of the pyridine ring is a key site for nucleophilic reactions. Its reactivity is influenced by the electronic properties of the pyridine ring, which can be modified by the methyl and acetyl substituents.
N-Alkylation and N-Acylation Reactions
The amino group of 1-(5-amino-4-methylpyridin-2-yl)ethanone can readily undergo N-alkylation with various alkylating agents, such as alkyl halides, under basic conditions. wikipedia.org This reaction introduces an alkyl substituent onto the nitrogen atom, modifying the compound's steric and electronic properties. Similarly, N-acylation can be achieved by reacting the amino group with acyl chlorides or anhydrides, typically in the presence of a non-nucleophilic base like pyridine or triethylamine, to yield the corresponding amides. These reactions are fundamental for building more complex molecular architectures. princeton.edu
N-alkylation is a common strategy in medicinal chemistry to modulate the properties of amine-containing compounds. nih.govchemrxiv.org The reaction typically proceeds via a nucleophilic aliphatic substitution mechanism. wikipedia.org
Table 1: Examples of N-Alkylation and N-Acylation Reactions
| Reaction Type | Reagent | Conditions | Product | Potential Yield |
|---|---|---|---|---|
| N-Alkylation | Methyl Iodide (CH₃I) | K₂CO₃, Acetonitrile, Reflux | 1-(5-(Methylamino)-4-methylpyridin-2-yl)ethanone | High |
| N-Alkylation | Benzyl Bromide (BnBr) | NaH, THF, 0 °C to RT | 1-(5-(Benzylamino)-4-methylpyridin-2-yl)ethanone | Moderate to High |
| N-Acylation | Acetyl Chloride (CH₃COCl) | Pyridine, CH₂Cl₂, 0 °C | N-(2-acetyl-4-methylpyridin-5-yl)acetamide | High |
| N-Acylation | Benzoyl Chloride (PhCOCl) | Triethylamine, CH₂Cl₂, RT | N-(2-acetyl-4-methylpyridin-5-yl)benzamide | High |
Condensation Reactions with Aldehydes and Ketones
The primary amino group can participate in condensation reactions with aldehydes and ketones to form imines, also known as Schiff bases. researchgate.net This reaction is typically catalyzed by acid and involves the reversible formation of a hemiaminal intermediate, which then dehydrates to the stable imine product. The formation of these C=N double bonds is a versatile method for creating new molecular linkages. researchgate.net The specific conditions can influence whether the hemiaminal intermediate or the final Schiff base is the major product. researchgate.net
Table 2: Illustrative Condensation Reactions with Carbonyl Compounds
| Carbonyl Reactant | Conditions | Product (Imine/Schiff Base) |
|---|---|---|
| Benzaldehyde | Acetic Acid (cat.), Ethanol (B145695), Reflux | 1-(5-((E)-benzylideneamino)-4-methylpyridin-2-yl)ethanone |
| Acetone | p-Toluenesulfonic acid (cat.), Toluene, Dean-Stark | 1-(4-methyl-5-(propan-2-ylideneamino)pyridin-2-yl)ethanone |
| Cyclohexanone | Formic Acid (cat.), Methanol (B129727), RT | 1-(5-(cyclohexylideneamino)-4-methylpyridin-2-yl)ethanone |
Diazotization and Subsequent Transformations
Like other aromatic primary amines, the amino group of this compound can be converted into a diazonium salt upon treatment with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid). uobaghdad.edu.iqorganic-chemistry.org Diazonium salts of aminopyridines are useful intermediates but can be unstable. organic-chemistry.orguobaghdad.edu.iqresearchgate.net These diazonium salts are highly valuable in synthesis as the diazonio group is an excellent leaving group (N₂) and can be displaced by a wide variety of nucleophiles. organic-chemistry.org
This allows for the introduction of various functional groups onto the pyridine ring through reactions such as the Sandmeyer reaction (using copper(I) salts to introduce halides or cyanide) or the Schiemann reaction (using fluoroboric acid to introduce fluorine). organic-chemistry.org Direct hydrolysis of the diazonium salt can also be used to introduce a hydroxyl group. researchgate.net
Table 3: Potential Transformations via Diazonium Salt Intermediate
| Reagent for Displacement | Reaction Name/Type | Functional Group Introduced | Product |
|---|---|---|---|
| CuCl / HCl | Sandmeyer Reaction | -Cl | 1-(5-Chloro-4-methylpyridin-2-yl)ethanone |
| CuBr / HBr | Sandmeyer Reaction | -Br | 1-(5-Bromo-4-methylpyridin-2-yl)ethanone |
| CuCN / KCN | Sandmeyer Reaction | -CN | 5-acetyl-4-methylpicolinonitrile |
| H₂O, H₂SO₄, Δ | Hydrolysis | -OH | 1-(5-Hydroxy-4-methylpyridin-2-yl)ethanone |
| HBF₄, then Δ | Schiemann Reaction | -F | 1-(5-Fluoro-4-methylpyridin-2-yl)ethanone |
Chemical Reactivity of the Ethanone (B97240) Moiety
The ethanone (acetyl) group provides a reactive carbonyl carbon and acidic α-hydrogens, enabling a different set of chemical transformations.
Carbonyl Condensation Reactions (e.g., with hydrazines, amines)
The carbonyl group of the ethanone moiety readily undergoes condensation reactions with nitrogen-based nucleophiles. For example, it reacts with hydrazine (B178648) and its derivatives (like phenylhydrazine (B124118) or 2,4-dinitrophenylhydrazine) to form the corresponding hydrazones. This reaction is a classic test for aldehydes and ketones. Similarly, reaction with primary amines can yield imines, and reaction with hydroxylamine (B1172632) produces oximes.
The acetyl group can also participate in aldol-type condensation reactions. libretexts.org For instance, in the presence of a base, the α-protons can be abstracted to form an enolate, which can then act as a nucleophile, attacking the carbonyl group of another molecule, such as an aldehyde (a Claisen-Schmidt condensation). libretexts.orgbeilstein-archives.org
Table 4: Representative Carbonyl Condensation Reactions
| Reagent | Reaction Type | Product |
|---|---|---|
| Hydrazine (H₂NNH₂) | Hydrazone formation | 1-(5-Amino-4-methylpyridin-2-yl)ethylidenehydrazine |
| Hydroxylamine (H₂NOH) | Oxime formation | This compound oxime |
| Benzaldehyde | Claisen-Schmidt Condensation | (E)-1-(5-Amino-4-methylpyridin-2-yl)-3-phenylprop-2-en-1-one |
Alpha-Halogenation and Subsequent Nucleophilic Displacement
The methyl group of the ethanone moiety has acidic α-hydrogens that can be substituted with halogens (Cl, Br, I) under either acidic or basic conditions. nih.gov For instance, α-bromination can be achieved using reagents like N-bromosuccinimide (NBS) or bromine in acetic acid. nih.gov This reaction proceeds through an enol or enolate intermediate to yield an α-halo ketone, such as 2-bromo-1-(5-amino-4-methylpyridin-2-yl)ethanone.
This α-halo ketone is a powerful synthetic intermediate. The newly introduced halogen is a good leaving group, making the α-carbon susceptible to nucleophilic attack. A particularly important subsequent reaction for 2-aminopyridine (B139424) derivatives is an intramolecular nucleophilic substitution. researchgate.net The nitrogen atom of the pyridine ring can act as a nucleophile, attacking the α-carbon and displacing the bromide. This intramolecular cyclization, followed by dehydration, results in the formation of a fused bicyclic system, specifically a substituted imidazo[1,2-a]pyridine. organic-chemistry.orgnih.govrsc.org This transformation is a widely used strategy for the synthesis of this privileged heterocyclic scaffold. researchgate.netnih.gov
Table 5: Alpha-Halogenation and Subsequent Cyclization
| Step | Reagent/Conditions | Intermediate/Product | Reaction Type |
|---|---|---|---|
| 1 | Br₂, Acetic Acid | 2-Bromo-1-(5-amino-4-methylpyridin-2-yl)ethanone | Alpha-Halogenation |
| 2 | NaHCO₃, Ethanol, Reflux | 7-Amino-8-methyl-2-hydroxy-2,3-dihydroimidazo[1,2-a]pyridinium bromide (intermediate) | Intramolecular Nucleophilic Substitution |
| 3 | Heat (during reflux) | 7-Amino-8-methylimidazo[1,2-a]pyridine | Dehydration |
Reduction and Oxidation Reactions of the Ketone Functionality
Reduction: The ketone functionality of this compound is susceptible to reduction to a secondary alcohol, forming 1-(5-amino-4-methylpyridin-2-yl)ethanol. This transformation is commonly achieved using hydride-based reducing agents. Sodium borohydride (B1222165) (NaBH₄) is a mild and selective reagent often employed for the reduction of ketones to alcohols in the presence of other functional groups. masterorganicchemistry.comchemguide.co.uk The reaction is typically carried out in a protic solvent such as methanol or ethanol at room temperature or below. umn.edu The mechanism involves the nucleophilic addition of a hydride ion (H⁻) from the borohydride complex to the electrophilic carbonyl carbon. Subsequent protonation of the resulting alkoxide intermediate by the solvent yields the secondary alcohol. youtube.com
Oxidation: Direct oxidation of the acetyl group is challenging without affecting other parts of the molecule, particularly the electron-rich aminopyridine ring. However, the pyridine ring itself can be synthesized via the oxidation of a corresponding 1,4-dihydropyridine (B1200194) precursor, a reaction known as aromatization. wum.edu.pkresearchgate.net Various oxidizing agents, including nitric acid, dimethyl sulfoxide (B87167) (DMSO), or bleaching powder, can be employed for this transformation. wum.edu.pkresearchgate.net While not a direct oxidation of the ketone in this compound, this highlights a key synthetic route to the parent pyridine scaffold.
Table 1: Representative Conditions for Ketone Reduction
Electrophilic Aromatic Substitution on the Pyridine Ring
Electrophilic aromatic substitution (EAS) on the pyridine ring is generally disfavored. The electronegative nitrogen atom reduces the electron density of the ring, deactivating it towards attack by electrophiles. uoanbar.edu.iq Furthermore, under the acidic conditions often required for EAS reactions (e.g., nitration or sulfonation), the pyridine nitrogen is protonated, forming a pyridinium (B92312) ion. This positive charge further deactivates the ring, making substitution even more difficult. uoanbar.edu.iq
In this compound, the substituents have competing directing effects:
Amino (-NH₂): A strongly activating, ortho-, para-directing group.
Methyl (-CH₃): A weakly activating, ortho-, para-directing group.
Acetyl (-COCH₃): A deactivating, meta-directing group.
Nucleophilic Aromatic Substitution on Activated Pyridine Systems
Nucleophilic aromatic substitution (SNAr) is a more common reaction for pyridine derivatives, particularly when a good leaving group (such as a halide) is present at the C2 or C4 positions, which are activated towards nucleophilic attack by the ring nitrogen. stackexchange.com The reaction proceeds via a high-energy anionic intermediate known as a Meisenheimer complex. stackexchange.com
The substrate, this compound, lacks a conventional leaving group on the pyridine ring. The substituents present (amino, methyl, acetyl) are not readily displaced by nucleophiles under typical SNAr conditions. While specialized methods exist, such as transition-metal-catalyzed amination of aminopyridines, these are not broadly applicable SNAr reactions. thieme-connect.comthieme-connect.de Consequently, this compound is not a suitable substrate for classical nucleophilic aromatic substitution reactions.
Cascade and Tandem Reactions Utilizing this compound as a Substrate
The structure of this compound is well-suited for initiating cascade or tandem reactions, where a single synthetic operation generates multiple bond formations. A key transformation involves the reaction of the active methyl group of the ketone with N,N-dimethylformamide dimethyl acetal (B89532) (DMF-DMA). clockss.org This reaction forms a highly reactive enaminone intermediate, 3-(dimethylamino)-1-(5-amino-4-methylpyridin-2-yl)prop-2-en-1-one. researchgate.netscirp.org
This enaminone is a versatile building block for subsequent cyclization reactions. It contains both electrophilic and nucleophilic centers, allowing it to react with various bifunctional reagents in a cascade fashion to construct complex fused heterocyclic systems. For example, reaction with hydrazines can lead to pyrazoles, while reaction with guanidine (B92328) or amidines can lead to pyrimidines. nih.gov
Table 2: Formation of Enaminone Intermediate for Cascade Reactions
Formation of Fused and Bridged Heterocyclic Systems Incorporating the Pyridine Ethanone Core
The dual functionality of the amino group and the acetyl group makes this compound an excellent precursor for the synthesis of fused heterocyclic systems.
The synthesis of the pyrazolo[1,5-a]pyrimidine (B1248293) ring system typically involves the condensation of a 5-aminopyrazole with a β-dicarbonyl compound or its equivalent. [5, 6] Starting from this compound, a plausible synthetic route would involve the initial formation of the enaminone intermediate by reacting the ketone with DMF-DMA, as described in section 3.5. nih.gov This intermediate can then be reacted with hydrazine. The hydrazine would displace the dimethylamino group and subsequently cyclize onto the pyridine nitrogen, followed by aromatization, to yield a pyrazolo[3,4-b]pyridine derivative, an isomer of the target pyrazolo[1,5-a]pyrimidine system. The regioselectivity of the cyclization is a critical factor in determining the final fused ring structure. thieme-connect.com
**Table 3: General Synthetic Scheme for Pyrazolo[1,5-a]pyrimidine Analogs**
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Thiazoles: The Hantzsch thiazole (B1198619) synthesis is a classical and effective method for forming the thiazole ring. nih.gov This reaction involves the condensation of an α-haloketone with a thioamide. rsc.org To utilize this compound in this synthesis, it must first be converted into an α-haloketone. This is typically achieved through bromination of the carbon alpha to the ketone using a reagent like bromine in acetic acid. The resulting 1-(5-amino-4-methylpyridin-2-yl)-2-bromoethanone can then be reacted with various thioureas or thioamides to yield a diverse range of 2-aminothiazole (B372263) or 2,4-disubstituted thiazole derivatives, respectively. nih.gov
Thiadiazoles: The 1,3,4-thiadiazole (B1197879) ring system is commonly synthesized from thiosemicarbazide (B42300) derivatives. bu.edu.eg A viable pathway starting from this compound involves the conversion of the 5-amino group into a thiosemicarbazide. This can be achieved by reacting the amine with ammonium (B1175870) thiocyanate (B1210189) or by treating an isothiocyanate derivative with hydrazine. The resulting thiosemicarbazide can then undergo acid-catalyzed cyclodehydration to form a 2-amino-5-(pyridin-2-yl)-1,3,4-thiadiazole derivative. nih.govorganic-chemistry.org An alternative approach involves the reaction of a carboxylic acid with thiosemicarbazide in the presence of a strong dehydrating agent such as phosphorus oxychloride. bu.edu.eg
**Table 4: Plausible Synthetic Routes to Thiazoles and Thiadiazoles**
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Table of Mentioned Compounds
Compound Name This compound 1-(5-amino-4-methylpyridin-2-yl)ethanol 1-(5-amino-4-methylpyridin-2-yl)-2-bromoethanone 1,4-dihydropyridine 3-(dimethylamino)-1-(5-amino-4-methylpyridin-2-yl)prop-2-en-1-one 5-aminopyrazole Guanidine Hydrazine N,N-dimethylformamide dimethyl acetal (DMF-DMA) Pyrazolo[1,5-a]pyrimidine Pyrazolo[3,4-b]pyridine Sodium borohydride Thiazole Thiadiazole Thioamide Thiosemicarbazide Thiourea
Formation of Fused and Bridged Heterocyclic Systems Incorporating the Pyridine Ethanone Core
Cyclization Reactions Leading to Novel Polycyclic Scaffolds
A comprehensive review of scientific literature did not yield specific examples of cyclization reactions originating from this compound to form novel polycyclic scaffolds. While the structural motifs of an amino group and a keto group on a pyridine ring suggest potential for various condensation and annulation reactions, such as the Friedländer synthesis, Skraup reaction, or Combes synthesis, to build fused heterocyclic systems, no published studies were identified that specifically utilize this compound as the starting material for such transformations. iipseries.orgwikipedia.orgnih.govwikipedia.orgwikipedia.orgresearchgate.netorganic-chemistry.orgresearchgate.netnih.gov
The inherent reactivity of the amino group as a nucleophile and the acetyl group's α-protons and carbonyl carbon as electrophilic and nucleophilic sites, respectively, make this compound a plausible precursor for a variety of cyclization strategies. For instance, reaction with α,β-unsaturated carbonyl compounds could potentially lead to quinoline-like structures through a Doebner-von Miller reaction. wikipedia.orgnih.gov Similarly, condensation with β-dicarbonyl compounds could offer a pathway to other fused pyridines. wikipedia.orgnih.gov However, at present, these potential synthetic routes remain speculative as they have not been reported in the reviewed literature for this specific substrate.
Future research in this area could explore the reactivity of this compound with various bifunctional reagents to construct novel polycyclic frameworks that may be of interest in medicinal chemistry and materials science.
Advanced Spectroscopic and Structural Elucidation Methodologies Applied to 1 5 Amino 4 Methylpyridin 2 Yl Ethanone and Its Analogs
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural and Conformational Analysis
High-resolution NMR spectroscopy is a cornerstone for determining the molecular structure of 1-(5-Amino-4-methylpyridin-2-yl)ethanone in solution. By analyzing the chemical shifts, coupling constants, and signal intensities in both ¹H and ¹³C NMR spectra, the precise connectivity of atoms can be established. For instance, in related 2-acetylpyridine (B122185) derivatives, the acetyl group's methyl protons typically appear as a sharp singlet, significantly downfield due to the deshielding effect of the adjacent carbonyl group mdpi.com. The aromatic protons on the pyridine (B92270) ring exhibit characteristic shifts and coupling patterns that allow for unambiguous assignment of their positions. For example, in analogous 2-amino-4-methylpyridine (B118599) structures, the pyridine ring protons resonate at distinct chemical shifts, providing clear evidence of the substitution pattern chemicalbook.comnih.gov.
Table 1: Representative ¹H and ¹³C NMR Data for a 2-Acetylpyridine Analog Data for 1-{4-[(Hexyloxy)methyl]pyridin-2-yl}ethanone, a structural analog. mdpi.com
| Atom Position | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |
|---|---|---|
| H₃ | 7.98 (s) | 125.1 |
| H₅ | 7.49 (d) | 119.8 |
| H₆ | 8.65 (d) | 149.5 |
| Acetyl CH₃ | 2.73 (s) | 25.8 |
| Carbonyl C=O | - | 200.0 |
To further refine the structural assignment and probe through-bond and through-space correlations, a suite of two-dimensional (2D) NMR experiments is employed.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks, helping to identify adjacent protons within the molecule's spin systems. For the pyridine ring of this compound, COSY would confirm the connectivity between the aromatic protons.
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms (¹H-¹³C). This is a powerful tool for assigning carbon signals based on the previously assigned proton spectrum. Each CH, CH₂, and CH₃ group in the molecule would produce a distinct cross-peak in the HSQC spectrum.
HMBC (Heteronuclear Multiple Bond Correlation): This technique maps long-range (typically 2-3 bond) correlations between protons and carbons. HMBC is crucial for identifying quaternary carbons (which have no attached protons) and for piecing together different fragments of the molecule. For example, correlations from the acetyl methyl protons to the carbonyl carbon and the adjacent C2 carbon of the pyridine ring would definitively place the acetyl group.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close to each other in space, regardless of their bond connectivity. This is particularly useful for determining the preferred conformation of the molecule in solution, such as the orientation of the acetyl group relative to the pyridine ring.
While solution-state NMR provides information about the average structure of a molecule, solid-state NMR (ssNMR) can probe the structure in the solid phase. This is particularly valuable for studying polymorphism, where a compound can exist in multiple crystalline forms. Each polymorph can give rise to a distinct ssNMR spectrum due to differences in molecular packing and intermolecular interactions. ¹³C Cross-Polarization Magic Angle Spinning (CPMAS) is a common ssNMR technique that can resolve crystallographically inequivalent carbon sites, providing a fingerprint for each polymorphic form.
Single-Crystal X-ray Diffraction for Definitive Solid-State Structural Determination and Intermolecular Interactions
Single-crystal X-ray diffraction (SCXRD) offers the most definitive method for determining the three-dimensional structure of a molecule in the solid state. This technique provides precise atomic coordinates, bond lengths, bond angles, and torsional angles, confirming the molecular constitution and conformation. For aminopyridine derivatives, SCXRD studies have been instrumental in understanding their structural nuances researchgate.netnih.gov.
Polymorphism, the ability of a substance to crystallize into different solid-state forms, is a critical aspect of materials science. Each polymorph possesses a unique crystal lattice and, consequently, distinct physical properties. SCXRD is the primary tool for identifying and characterizing different polymorphs. By determining the unit cell parameters, space group, and atomic arrangement for each crystalline form, a complete crystallographic description can be achieved. For example, a study on 3-((5-methylpyridin-2-yl) amino)-1-phenylpropan-1-one, an aminopyridine analog, revealed its crystallization in the monoclinic P2₁/c space group researchgate.net.
Table 2: Illustrative Crystallographic Data for an Aminopyridine Analog Data for 3-((5-methylpyridin-2-yl) amino)-1-phenylpropan-1-one. researchgate.net
| Parameter | Value |
|---|---|
| Chemical Formula | C₁₅H₁₆N₂O |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 5.1351(4) |
| b (Å) | 19.9377(14) |
| c (Å) | 12.3576(9) |
| β (°) | 95.951(7) |
| Volume (ų) | 1258.38(16) |
Non-covalent interactions, particularly hydrogen bonds, play a pivotal role in dictating the crystal packing and supramolecular assembly of molecules. In this compound, the amino group (-NH₂) acts as a hydrogen bond donor, while the pyridine nitrogen and the carbonyl oxygen act as hydrogen bond acceptors. SCXRD analysis allows for the precise measurement of these hydrogen bond geometries (donor-acceptor distances and angles), revealing the patterns and motifs that build the extended solid-state architecture. These interactions can lead to the formation of one-dimensional chains, two-dimensional sheets, or complex three-dimensional networks, which fundamentally influence the material's properties.
Vibrational Spectroscopy: Fourier-Transform Infrared (FTIR) and Raman Spectroscopy
Vibrational spectroscopy, including FTIR and Raman techniques, provides valuable information about the functional groups present in a molecule and their chemical environment. These methods are complementary and probe the vibrational modes of the molecule.
FTIR Spectroscopy: In the FTIR spectrum of an aminopyridine, characteristic absorption bands are expected. The N-H stretching vibrations of the primary amine typically appear in the region of 3300-3500 cm⁻¹. The C=O stretching of the acetyl group gives rise to a strong, sharp band, usually around 1680-1700 cm⁻¹. Vibrations associated with the pyridine ring, such as C=C and C=N stretching, occur in the 1400-1600 cm⁻¹ region researchgate.net.
Raman Spectroscopy: Raman spectroscopy also provides a vibrational fingerprint of the molecule. Aromatic ring vibrations often produce strong signals in Raman spectra. The combination of FTIR and Raman data allows for a more complete assignment of the fundamental vibrational modes of the molecule, aided by theoretical calculations using methods like Density Functional Theory (DFT) core.ac.uknih.gov.
Table 3: Common Functional Groups and Their Expected Vibrational Frequencies Based on typical values for related aminopyridine structures. researchgate.netcore.ac.uk
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |
|---|---|---|
| Amino (N-H) | Asymmetric & Symmetric Stretch | 3300 - 3500 |
| Carbonyl (C=O) | Stretch | 1680 - 1700 |
| Pyridine Ring (C=C, C=N) | Ring Stretching | 1400 - 1600 |
| Methyl (C-H) | Stretch | 2850 - 3000 |
Identification of Characteristic Functional Group Vibrations
Vibrational spectroscopy, encompassing both Fourier-transform infrared (FTIR) and Raman techniques, serves as a powerful tool for the identification of functional groups within a molecule by probing their characteristic vibrational modes. For this compound, the spectrum is a composite of vibrations from its constituent parts: the amino group, the methyl group, the acetyl group (ketone), and the substituted pyridine ring. Although a complete experimental spectrum for this specific compound is not widely published, a detailed assignment can be reliably inferred from data on analogous structures such as 2-aminopyridine (B139424), 2-amino-5-methylpyridine, and various acetylpyridines. tsijournals.comnih.govresearchgate.netresearchgate.netchemicalbook.comchemicalbook.comchemicalbook.com
The amino (-NH₂) group gives rise to distinct stretching vibrations. Typically, primary amines exhibit two bands in the 3500-3300 cm⁻¹ region, corresponding to the asymmetric and symmetric N-H stretching modes. tsijournals.comresearchgate.net For instance, in 2-amino-5-methylpyridine, these bands are observed around 3444 cm⁻¹ and 3335 cm⁻¹. researchgate.net The N-H scissoring (bending) vibration is expected to appear in the 1650-1600 cm⁻¹ range. tsijournals.com
The aliphatic C-H bonds of the methyl (-CH₃) and acetyl groups produce stretching vibrations typically just below 3000 cm⁻¹. Aromatic C-H stretching vibrations from the pyridine ring are generally observed at slightly higher wavenumbers, in the 3100-3000 cm⁻¹ region.
One of the most prominent and diagnostically useful peaks in the spectrum is the carbonyl (C=O) stretch from the acetyl group. For aryl alkyl ketones, this vibration typically produces a strong absorption band in the 1700-1680 cm⁻¹ region. researchgate.net Its precise position is sensitive to electronic effects from the pyridine ring and potential intramolecular interactions.
The pyridine ring itself contributes a complex series of characteristic vibrations. C=C and C=N stretching vibrations within the ring typically appear in the 1600-1450 cm⁻¹ region. In-plane and out-of-plane C-H bending vibrations also provide structural information.
The table below summarizes the expected vibrational frequencies for the key functional groups of this compound, based on data from analogous compounds.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Source(s) |
| Amino (-NH₂) Group | Asymmetric N-H Stretch | ~3440 - 3500 | tsijournals.comresearchgate.net |
| Symmetric N-H Stretch | ~3330 - 3400 | tsijournals.comresearchgate.net | |
| N-H Scissoring (Bending) | ~1610 - 1650 | tsijournals.com | |
| Acetyl (-C(O)CH₃) Group | Carbonyl C=O Stretch | ~1680 - 1700 | researchgate.netchemicalbook.comchemicalbook.com |
| Aliphatic C-H Stretch | ~2920 - 2980 | General Ref. | |
| Methyl (-CH₃) Group | Aliphatic C-H Stretch | ~2870 - 2960 | General Ref. |
| Pyridine Ring | Aromatic C-H Stretch | ~3000 - 3100 | General Ref. |
| C=C and C=N Ring Stretch | ~1450 - 1600 | nih.gov | |
| C-H In-plane Bend | ~1000 - 1300 | nih.gov | |
| C-H Out-of-plane Bend | ~700 - 900 | nih.gov |
Conformational Insights from Vibrational Band Analysis
Beyond simple functional group identification, vibrational band analysis can offer profound insights into the conformational preferences of a molecule. The relative orientation of the amino and acetyl substituents on the pyridine ring can be influenced by subtle intramolecular forces, such as hydrogen bonding. In this compound, the potential exists for an intramolecular hydrogen bond to form between a hydrogen atom of the amino group (-NH₂) and the oxygen atom of the acetyl's carbonyl group (C=O).
This interaction would likely stabilize a specific planar conformation. The formation of such a hydrogen bond would have predictable effects on the vibrational spectrum:
C=O Stretching Frequency: The involvement of the carbonyl oxygen in a hydrogen bond typically weakens the C=O double bond, resulting in a shift of its stretching frequency to a lower wavenumber (a redshift). This shift provides direct evidence of the hydrogen bonding interaction.
N-H Stretching Frequencies: The N-H bond participating in the hydrogen bond would also be weakened and perturbed, leading to a broadening and redshift of the corresponding N-H stretching band compared to a "free" N-H bond.
By comparing spectra recorded in different phases (e.g., solid-state vs. dilute non-polar solution), one can probe the strength and nature of these interactions. In the solid state, intermolecular hydrogen bonding may also occur, further complicating the spectrum. However, in a dilute solution of a non-polar solvent, intramolecular effects are expected to dominate. Computational methods, such as Density Functional Theory (DFT), can be used to model different conformers (e.g., with and without the intramolecular hydrogen bond) and calculate their theoretical vibrational spectra. iu.edu.sa Comparing these theoretical predictions with experimental data allows for the assignment of observed bands to specific molecular conformations, providing a detailed picture of the molecule's structural landscape. iu.edu.sa
High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Determination and Fragmentation Pathway Elucidation
High-Resolution Mass Spectrometry (HRMS) is an indispensable technique for determining the precise molecular formula of a compound and for elucidating its structure through fragmentation analysis. The molecular formula for this compound is C₈H₁₀N₂O, corresponding to a monoisotopic mass of approximately 150.0793 Da.
Electrospray Ionization (ESI-MS) and Other Ionization Techniques
Electrospray Ionization (ESI) is a soft ionization technique particularly well-suited for polar, thermally labile molecules like substituted aminopyridines. In positive-ion mode, ESI typically generates the protonated molecule, [M+H]⁺. For this compound, this would result in a precursor ion with a measured mass-to-charge ratio (m/z) of approximately 151.0871.
The high resolving power of HRMS instruments, such as Time-of-Flight (TOF) or Orbitrap analyzers, allows for the measurement of this m/z value with exceptional accuracy (typically within 5 ppm). nih.gov This precision is crucial for distinguishing the compound's elemental composition from other potential formulas that might have the same nominal mass. For example, the precise mass measurement of 151.0871 confidently confirms the C₈H₁₁N₂O⁺ formula over other possibilities like C₇H₇N₂O₂⁺ (151.0499) or C₉H₁₃N₂⁺ (151.1124).
Tandem Mass Spectrometry (MS/MS) for Structural Confirmation
Tandem mass spectrometry (MS/MS) provides definitive structural confirmation by analyzing the fragmentation patterns of a selected precursor ion. wikipedia.orgnationalmaglab.org In a typical MS/MS experiment, the [M+H]⁺ ion (m/z 151.0871) is isolated and then subjected to fragmentation, commonly through collision-induced dissociation (CID). The resulting fragment ions are then mass-analyzed, producing a product ion spectrum that serves as a structural fingerprint of the molecule. researchgate.net
The fragmentation of the protonated this compound is expected to proceed through several characteristic pathways, involving the cleavage of the acetyl group and the pyridine ring. The high mass accuracy of the fragment ions allows for the confident assignment of their elemental compositions, enabling the elucidation of these pathways. nih.gov
Plausible Fragmentation Pathways for [C₈H₁₀N₂O+H]⁺:
Loss of Ketene (CH₂CO): A common fragmentation for acetyl-containing compounds, leading to a fragment ion corresponding to the aminomethylpyridine cation.
Loss of the Acetyl Radical (•COCH₃): Cleavage of the bond between the carbonyl carbon and the pyridine ring.
Loss of a Methyl Radical (•CH₃): Alpha-cleavage from the acetyl group.
The table below details the expected major fragment ions.
| Precursor Ion (m/z) | Neutral Loss | Fragment Ion Formula | Fragment Ion (m/z) |
| 151.0871 | CH₂CO | [C₆H₉N₂]⁺ | 109.0760 |
| 151.0871 | •COCH₃ | [C₆H₈N₂]⁺• | 108.0682 |
| 151.0871 | •CH₃ | [C₇H₈N₂O]⁺ | 136.0658 |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Absorption Properties and Chromophoric Analysis
Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the UV and visible regions of the electromagnetic spectrum, providing information about the electronic transitions within a molecule. The absorption characteristics are dictated by the molecule's chromophores—the parts of the molecule that absorb light. In this compound, the primary chromophore is the substituted pyridine ring system, which is conjugated with both an amino group and an acetyl group. acs.orgorientjchem.org
The electronic spectrum is expected to be characterized by two main types of transitions:
π→π* Transitions: These are high-intensity absorptions associated with the promotion of electrons from π bonding orbitals to π* anti-bonding orbitals within the aromatic pyridine ring. The presence of substituents significantly influences the energy and intensity of these transitions. The amino group (-NH₂) acts as a powerful auxochrome, an electron-donating group that, through conjugation with the ring, lowers the energy gap for the π→π* transition. This effect typically results in a bathochromic shift (shift to a longer wavelength) compared to unsubstituted pyridine. acs.org
n→π* Transitions: These are lower-intensity absorptions resulting from the promotion of a non-bonding electron (from the nitrogen of the pyridine ring or the oxygen of the carbonyl group) to a π* anti-bonding orbital. These transitions are often observed as a shoulder on the main π→π* absorption band.
Based on studies of analogous compounds like 2- and 3-aminopyridine, one can anticipate strong absorption bands in the 250-350 nm range. acs.orgnist.gov The exact position of the absorption maximum (λmax) is also sensitive to the solvent environment. Polar solvents can interact with the molecule's ground and excited states differently, leading to solvatochromic shifts (shifts in λmax with changing solvent polarity). researchgate.net For instance, solvents capable of hydrogen bonding can stabilize the non-bonding electrons, typically causing a hypsochromic (blue) shift in n→π* transitions.
Computational and Theoretical Chemistry Investigations of 1 5 Amino 4 Methylpyridin 2 Yl Ethanone
Quantum Chemical Calculations (e.g., Density Functional Theory, DFT) for Electronic Structure, Stability, and Reactivity
Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental in studying the electronic structure of molecules. DFT methods, such as the B3LYP functional combined with basis sets like 6-311G(d,p), are frequently employed to investigate the properties of pyridine (B92270) derivatives. nih.govnih.gov These calculations provide a deep understanding of the molecule's stability and electronic properties, which are key determinants of its chemical behavior.
The first step in most computational studies is geometry optimization, a process that determines the most stable three-dimensional arrangement of atoms in a molecule—its equilibrium geometry. This is achieved by finding the minimum energy structure on the potential energy surface. For 1-(5-Amino-4-methylpyridin-2-yl)ethanone, this would involve calculating the bond lengths, bond angles, and dihedral angles that result in the lowest possible energy state.
Conformational analysis is also crucial, especially concerning the rotation around the single bond connecting the acetyl group to the pyridine ring. By calculating the energy at different rotational angles, a potential energy surface can be mapped to identify the most stable conformer and the energy barriers between different conformations.
Table 1: Illustrative Optimized Geometrical Parameters for this compound (Based on DFT Calculations of Analogous Molecules) Note: This data is representative and intended for illustrative purposes.
| Parameter | Bond/Angle | Calculated Value |
| Bond Length | C-C (ring) | ~1.39 Å |
| C-N (ring) | ~1.34 Å | |
| C-C (acetyl) | ~1.51 Å | |
| C=O (acetyl) | ~1.23 Å | |
| C-N (amino) | ~1.38 Å | |
| Bond Angle | C-N-C (ring) | ~117° |
| C-C-C (ring) | ~120° | |
| C-C=O (acetyl) | ~121° | |
| H-N-H (amino) | ~115° |
Frontier Molecular Orbital (FMO) theory is a key aspect of predicting a molecule's reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a significant indicator of chemical stability. researchgate.net A large energy gap suggests high stability and low reactivity, whereas a small gap indicates a molecule is more prone to chemical reactions. ripublication.com For this compound, the HOMO is expected to be located primarily on the electron-rich amino-pyridine ring system, while the LUMO would likely be centered on the electron-withdrawing acetyl group. This distribution dictates how the molecule interacts with electrophiles and nucleophiles.
Table 2: Illustrative Quantum Chemical Descriptors for this compound Note: This data is representative and intended for illustrative purposes.
| Parameter | Symbol | Typical Value |
| HOMO Energy | EHOMO | ~ -6.0 eV |
| LUMO Energy | ELUMO | ~ -1.5 eV |
| Energy Gap | ΔE | ~ 4.5 eV |
| Ionization Potential | I | ~ 6.0 eV |
| Electron Affinity | A | ~ 1.5 eV |
| Chemical Hardness | η | ~ 2.25 eV |
| Electronegativity | χ | ~ 3.75 eV |
A Molecular Electrostatic Potential (MEP) surface map is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic reagents. researchgate.nettci-thaijo.org The MEP map displays different colors to represent areas of varying electrostatic potential.
Red regions indicate negative electrostatic potential, highlighting areas rich in electrons that are susceptible to electrophilic attack. For this compound, these would be concentrated around the carbonyl oxygen and the nitrogen of the amino group.
Blue regions represent positive electrostatic potential, indicating electron-deficient areas that are prone to nucleophilic attack. These are typically found around the hydrogen atoms of the amino group.
Green regions denote areas of neutral potential.
This analysis provides a clear picture of the molecule's reactive sites.
Quantum chemical calculations are widely used to predict spectroscopic data, which can then be compared with experimental results to confirm the structure of a synthesized compound. doi.org
NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate the nuclear magnetic resonance (NMR) chemical shifts (¹H and ¹³C) of molecules. nih.govmdpi.com Comparing the calculated shifts with experimental NMR spectra helps in the precise assignment of signals to specific atoms.
Vibrational Frequencies: DFT calculations can predict the vibrational frequencies that correspond to infrared (IR) and Raman spectra. researchgate.netiu.edu.sa By analyzing the computed vibrational modes, each peak in the experimental spectrum can be assigned to a specific molecular motion, such as stretching or bending of bonds. This comparison serves as a powerful method for structural verification.
Table 3: Illustrative Comparison of Calculated and Expected Experimental Vibrational Frequencies (cm⁻¹) Note: This data is representative and intended for illustrative purposes.
| Vibrational Mode | Calculated Frequency (Scaled) | Expected Experimental Frequency |
| N-H Asymmetric Stretch | ~3500 cm⁻¹ | ~3480-3520 cm⁻¹ |
| N-H Symmetric Stretch | ~3400 cm⁻¹ | ~3380-3420 cm⁻¹ |
| C-H Aromatic Stretch | ~3100 cm⁻¹ | ~3080-3120 cm⁻¹ |
| C=O Stretch | ~1680 cm⁻¹ | ~1670-1690 cm⁻¹ |
| C=C/C=N Ring Stretch | ~1600 cm⁻¹ | ~1580-1610 cm⁻¹ |
Molecular Dynamics (MD) Simulations for Dynamic Behavior, Solvation Effects, and Conformational Landscapes
While quantum chemical calculations are excellent for static properties, Molecular Dynamics (MD) simulations are employed to study the dynamic behavior of molecules over time. mdpi.com MD simulations model the movement of atoms and molecules by solving Newton's equations of motion, providing a "movie" of molecular interactions at the atomic level. mdpi.com
For this compound, MD simulations can be used to:
Explore Conformational Landscapes: Analyze the different shapes (conformations) the molecule can adopt in solution and the transitions between them.
Study Solvation Effects: Investigate how the molecule interacts with solvent molecules (e.g., water), including the formation of hydrogen bonds. This is crucial for understanding its solubility and behavior in a biological environment.
Analyze Dynamic Behavior: Understand the flexibility of different parts of the molecule, which can be important for its interaction with biological targets like enzymes. nih.gov
Elucidation of Reaction Mechanisms and Transition States via Computational Modeling
Computational modeling is a powerful tool for investigating the detailed pathways of chemical reactions. By mapping the potential energy surface of a reaction, researchers can identify the structures of reactants, products, intermediates, and, most importantly, transition states. researchgate.net
For a molecule like this compound, computational methods can be used to:
Model Reaction Pathways: For instance, in an electrophilic aromatic substitution reaction, DFT can be used to model the step-by-step mechanism.
Calculate Activation Energies: By determining the energy of the transition state relative to the reactants, the activation energy (energy barrier) of a reaction can be calculated. This helps in predicting the reaction rate and understanding its feasibility under different conditions. mdpi.com
Identify Intermediates: Stable or transient intermediates that may be difficult to detect experimentally can be identified and characterized computationally.
These investigations provide a comprehensive understanding of the molecule's reactivity and the factors that control its chemical transformations.
Potential Energy Surface Scans
No studies detailing potential energy surface (PES) scans for this compound were found. Such studies would typically involve calculating the molecule's energy as specific bond lengths, bond angles, or dihedral angles are systematically varied. This analysis is crucial for identifying stable conformations (local minima) and transition states, providing insight into the molecule's flexibility and isomerization pathways. Without this primary research, a discussion on the conformational landscape of this compound remains speculative.
Intrinsic Reaction Coordinate (IRC) Calculations
There are no available Intrinsic Reaction Coordinate (IRC) calculations for reactions involving this compound. IRC calculations are used to map the minimum energy path connecting a transition state to its corresponding reactants and products. This provides a detailed view of the reaction mechanism. The absence of such studies means that the specific pathways for any chemical transformations involving this compound have not been computationally elucidated and verified.
Topological Analysis (e.g., Quantum Theory of Atoms In Molecules, QTAIM; Hirshfeld Surface Analysis) for Quantitative Description of Intermolecular Interactions
A search for topological analyses, such as the Quantum Theory of Atoms in Molecules (QTAIM) or Hirshfeld surface analysis, for this compound yielded no specific results.
QTAIM analysis would characterize the nature of chemical bonds (e.g., covalent, ionic, hydrogen bonds) within the molecule by analyzing the electron density distribution.
Hirshfeld surface analysis would be employed to visualize and quantify the intermolecular interactions that govern the crystal packing of the compound. This analysis provides a fingerprint of the types and relative importance of different non-covalent contacts, such as hydrogen bonding and van der Waals forces.
Without these analyses, a quantitative description of the bonding and intermolecular interactions specific to this compound cannot be provided.
Solvation Models and Solvent Effects on the Molecular and Electronic Properties of this compound
No published research was found that applies solvation models to study the effects of different solvents on the properties of this compound. Such investigations would use computational models (either explicit or implicit) to predict how the solvent environment influences the molecule's geometry, electronic structure, and spectral properties. This information is vital for understanding the compound's behavior in solution, which is relevant for many chemical and biological applications.
Investigation of Non-Linear Optical (NLO) Properties and Other Advanced Material-Related Electronic Properties
There is no available literature on the investigation of the non-linear optical (NLO) or other advanced electronic properties of this compound. These studies would involve calculating properties like polarizability and hyperpolarizability to assess the material's potential for applications in optoelectronics and photonics. The lack of such data means its potential as an NLO material has not been computationally explored.
Advanced Applications of 1 5 Amino 4 Methylpyridin 2 Yl Ethanone in Chemical Research and Material Science
Role as a Ligand Precursor in Coordination Chemistry and Materials Synthesis
The molecular structure of 1-(5-Amino-4-methylpyridin-2-yl)ethanone, featuring a pyridine (B92270) nitrogen atom, an amino group, and a ketone functional group, makes it a promising candidate as a multidentate ligand precursor for the synthesis of metal complexes. These donor sites can coordinate to a single metal center or bridge multiple metal ions.
Design and Synthesis of Novel Metal Complexes
The synthesis of metal complexes typically involves the reaction of the ligand with a metal salt in a suitable solvent. For this compound, the amino and pyridine nitrogen atoms, along with the carbonyl oxygen, could serve as coordination points. The synthesis of such complexes is a foundational step in exploring new materials with interesting magnetic, optical, or catalytic properties. The general procedure involves dissolving the ligand and a metal salt (e.g., chlorides, nitrates, or acetates of transition metals like copper, nickel, cobalt, or zinc) in a solvent such as ethanol (B145695) or methanol (B129727) and stirring, often with heating, to facilitate the complexation reaction. sigmaaldrich.com
Exploration of Coordination Modes and Supramolecular Architectures
The way a ligand binds to a metal ion is referred to as its coordination mode. This compound could theoretically act as a bidentate ligand, coordinating through the pyridine nitrogen and the amino nitrogen, or the pyridine nitrogen and the ketone oxygen. This versatility could lead to the formation of various complex geometries, such as tetrahedral, square planar, or octahedral, depending on the metal ion and reaction conditions.
Furthermore, the presence of the amino group allows for the formation of hydrogen bonds, which can link individual metal complexes into larger, ordered structures known as supramolecular architectures. These extended networks are of great interest in materials science for applications in areas like gas storage and molecular recognition. The specific arrangement of molecules in the crystal lattice is influenced by factors such as the position of functional groups and the presence of hydrogen bond donors and acceptors.
Catalytic Applications of Derived Metal Complexes and Organocatalysts (excluding biocatalysis)
Metal complexes derived from pyridine-based ligands are widely studied for their catalytic activity in a range of organic transformations. Similarly, the aminopyridine scaffold itself can be part of an organocatalyst.
Homogeneous and Heterogeneous Catalysis
Metal complexes of this compound, once synthesized, could be tested as catalysts in homogeneous systems (where the catalyst is dissolved in the reaction mixture). Such complexes are often used in cross-coupling reactions, oxidations, and reductions.
For applications in heterogeneous catalysis, where the catalyst is in a different phase from the reactants (typically a solid catalyst in a liquid or gas phase), the metal complexes could be immobilized on a solid support like silica (B1680970), alumina, or a polymer. This approach offers the advantage of easy catalyst separation and recycling, which is crucial for industrial applications.
Asymmetric Catalysis Utilizing Chiral Derivatives
Asymmetric catalysis is a powerful tool for synthesizing enantiomerically pure compounds, which is particularly important in the pharmaceutical industry. To achieve this, a chiral catalyst is required. While this compound is not chiral itself, it could be chemically modified to introduce chirality. For example, a chiral group could be attached to the amino nitrogen or the ethanone (B97240) moiety.
These new chiral ligands could then be used to prepare chiral metal complexes or serve as organocatalysts for reactions like asymmetric additions to imines or ketones. The development of such catalysts is a significant area of research aimed at producing single-enantiomer products with high efficiency and selectivity.
Precursor in the Development of Functional Materials
The term "functional materials" refers to materials designed to have specific properties or perform specific functions. The aminopyridine structure is a building block in various functional organic molecules.
This compound could serve as a starting material for the synthesis of more complex heterocyclic systems through condensation or cyclization reactions. Pyridine derivatives are known to be important in medicinal chemistry and materials science. For example, they can be incorporated into larger molecules that exhibit specific biological activities or are used in the creation of dyes, and electronic materials. The reactivity of the amino and ketone groups allows for a variety of chemical transformations, making this compound a potentially versatile precursor for creating novel functional materials.
Monomer for Polymer Synthesis (e.g., conductive polymers, smart materials)
No studies have been found that describe the use of this compound as a monomer in the synthesis of polymers, including conductive polymers or smart materials. The polymerization of aminopyridine derivatives is a known field of study, but specific research employing this compound has not been reported.
Building Block for Optoelectronic Materials and Dyes
There is no available literature that documents the application of this compound as a building block for the creation of optoelectronic materials or dyes. While the broader class of pyridine-containing compounds has been investigated for such purposes due to their electronic properties, research on this specific molecule is absent from the current body of scientific work.
Development of Analytical Reagents and Probes for Chemical Detection (non-biological sensing)
No published research indicates that this compound has been utilized in the development of analytical reagents or probes for non-biological chemical detection. The design of chemosensors often utilizes the reactive and coordinating properties of aminopyridine structures, but there are no specific examples involving this compound.
Intermediate in the Total Synthesis of Complex Organic Molecules with Advanced Architectures
While aminopyridine derivatives are valuable intermediates in organic synthesis, there is no documented use of this compound as an intermediate in the total synthesis of complex organic molecules with advanced architectures in the available scientific literature.
Future Research Directions and Unexplored Potential of 1 5 Amino 4 Methylpyridin 2 Yl Ethanone
Emerging Synthetic Methodologies and Reaction Discoveries for Pyridine (B92270) Ethanones
The synthesis of pyridine derivatives has traditionally relied on classic methods like the Hantzsch, Bönnemann–Pinner, and Chichibabin syntheses. ijarsct.co.inwikipedia.orgwikipedia.org However, these methods often face challenges such as harsh conditions, low yields, and the use of hazardous reagents. ijarsct.co.in Modern organic synthesis is trending towards more efficient and environmentally benign approaches. For pyridine ethanones and related structures, future research will likely focus on several key areas.
One-pot multicomponent reactions are gaining traction as they offer excellent yields, pure products, and shorter reaction times with low-cost processing. nih.gov Techniques such as microwave-assisted synthesis and the use of green catalysts and environmentally friendly solvents are becoming central to the development of novel pyridine derivatives. nih.govnih.govresearchgate.net These "green" protocols not only improve efficiency but also align with the growing demand for sustainable chemical manufacturing. nih.govacs.org For instance, the development of tandem SNAr/oxidation reactions under mild conditions represents a significant step forward in producing functionalized pyridines efficiently. acs.org
Future discoveries may involve novel catalytic systems, potentially using mechanochemically activated metals like magnesium(0) for direct C-H alkylation, or visible-light-enabled biomimetic electrocyclization reactions that avoid the need for metal catalysts and oxidants. organic-chemistry.org These methods promise greater selectivity and functional group tolerance, expanding the accessible chemical space for compounds like 1-(5-Amino-4-methylpyridin-2-yl)ethanone.
Table 1: Comparison of Traditional vs. Emerging Pyridine Synthesis Methodologies
| Feature | Traditional Methods (e.g., Hantzsch, Chichibabin) | Emerging Methodologies (e.g., Microwave-assisted, One-Pot) |
|---|---|---|
| Reaction Conditions | Often harsh (high temp/pressure) | Generally mild |
| Efficiency & Yield | Can be low, with by-products | Often high yields, improved purity |
| Environmental Impact | Use of hazardous reagents and solvents | Focus on green solvents, catalysts, and energy efficiency |
| Complexity | Multi-step procedures common | One-pot, tandem reactions reduce steps |
| Catalysts | Traditional acid/base catalysts | Novel metal catalysts, biocatalysts, light-promoted systems |
Advanced Spectroscopic Characterization of Transient Species and Reaction Intermediates
Understanding reaction mechanisms is fundamental to optimizing synthetic routes and discovering new reactivity. For complex pyridine syntheses, many reactions proceed through short-lived, transient intermediates that are difficult to detect using standard analytical methods. Advanced spectroscopic techniques are crucial for elucidating these pathways.
Femtosecond transient absorption (fsTA) spectroscopy, for example, allows for the real-time observation of excited states and reaction intermediates on timescales as short as nanoseconds. mdpi.com This technique can help characterize the triplet excited-state characteristics of pyridine-containing metal complexes, revealing conversions between different excited states (e.g., 3MLCT to 3ILCT) that dictate photochemical properties. mdpi.com
For reactions involving metal catalysts, techniques like EPR (Electron Paramagnetic Resonance), Mössbauer, UV-visible, and FTIR spectroscopy, supported by DFT (Density Functional Theory) calculations, can intercept and characterize transient species. rsc.org Such studies have provided convincing evidence for the involvement of previously unobserved intermediates, such as an Fe(III)-O-NPy species in bioinspired oxidation reactions. rsc.org Applying these advanced methods to the synthesis and reactions of this compound could reveal intricate mechanistic details, enabling finer control over reaction outcomes and the design of more efficient catalytic cycles.
Integration with Machine Learning and Artificial Intelligence for Predictive Chemical Design
The convergence of computational chemistry and artificial intelligence (AI) is set to revolutionize molecular design. acs.org Machine learning (ML) models are increasingly used to accelerate the discovery of new materials and chemical processes. acs.orgatomwise.com For a molecule like this compound, AI can be leveraged in several ways.
Exploration of Novel Physical and Chemical Properties for Material Science Innovation
Pyridine-containing compounds are of great interest in materials science due to their unique electronic and structural properties. The incorporation of heterocyclic moieties like pyridine into materials can lead to significant changes in their physical properties, such as mesophase behavior in liquid crystals or thermal stability in polymers. nih.govresearchgate.net
The structure of this compound, with its combination of a rigid aromatic core and functional groups capable of hydrogen bonding and coordination, makes it an interesting building block for new materials. Future research could explore its use in:
Fluoropolymers: Perfluoropyridine (PFPy) is highly reactive towards nucleophilic aromatic substitution (SNAr), making it a versatile building block for high-performance fluoropolymers with exceptional thermal stability and chemical resistance. mdpi.com Analogous reactivity could be explored for substituted pyridines.
Liquid Crystals (LCs): Pyridine-based mesogens are known to exhibit complex liquid crystalline phases and interesting photophysical properties, making them suitable for applications in organic light-emitting diodes (OLEDs) and thin-film transistors (TFTs). nih.govresearchgate.net
Periodic Mesoporous Organosilicas (PMOs): Incorporating pyridine units into silica (B1680970) frameworks creates basic PMO materials that can act as catalysts. mdpi.com The pyridine dicarboxamide units can be uniformly distributed within the pore walls, creating highly ordered catalytic structures. mdpi.com
The thermal properties of such materials are a key indicator of their utility. As an example, polymers derived from pyridine-containing monomers have shown high glass transition temperatures (Tg) and decomposition temperatures, indicating excellent thermal resistance. mdpi.com
Table 2: Potential Material Science Applications for Pyridine Ethanone (B97240) Derivatives
| Material Type | Key Pyridine Property | Potential Application | Research Focus |
|---|---|---|---|
| High-Performance Polymers | Thermal stability, chemical inertness | Aerospace components, specialty coatings | Synthesis of poly(ether pyridine)s and fluoropolymers. mdpi.com |
| Liquid Crystals | Shape anisotropy, polarizability | Displays (OLEDs), sensors | Design of novel mesogenic pyridine derivatives. nih.gov |
| Heterogeneous Catalysts | Basic nitrogen sites, structural rigidity | Knoevenagel condensation, CO2 coupling | Incorporation into Periodic Mesoporous Organosilicas (PMOs). mdpi.com |
| Coordination Polymers | Metal-ligand binding | Gas storage, separation | Self-assembly with transition metal ions. hacettepe.edu.trdergipark.org.tr |
Contribution to Sustainable Chemical Processes and Circular Economy Initiatives
The principles of green chemistry and the circular economy are increasingly guiding chemical research and development. The future of synthesizing and utilizing compounds like this compound will be closely tied to their sustainability profile.
Research into sustainable synthesis methods for pyridines is already well underway, focusing on the use of green solvents, renewable starting materials, and energy-efficient reaction conditions like microwave irradiation. nih.govnih.govresearchgate.net A key goal is to develop processes that are not only environmentally friendly but also cost-effective and scalable. acs.orggoogle.comgoogle.com
Beyond synthesis, the circular economy concept encourages the design of molecules that can be easily recycled or repurposed at the end of their life cycle. This involves developing catalysts that can be recovered and reused, a concept being explored through magnetic separation techniques for catalysts used in pyridine synthesis. researchgate.net Furthermore, designing materials based on pyridine ethanones for recyclability or biodegradability will be a critical area of future research. By integrating sustainability at the molecular design stage, the chemical industry can minimize waste and create closed-loop systems, ensuring that valuable chemical building blocks contribute to a more circular economy.
Q & A
Q. Basic Research Focus
- NMR Spectroscopy : H and C NMR confirm structural integrity (e.g., methyl group at δ ~2.3 ppm, aromatic protons at δ 6.5–8.5 ppm) .
- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (CHNO, MW 150.08 g/mol) .
Advanced Applications - X-ray Crystallography : Resolves 3D structure and hydrogen-bonding networks (e.g., amino-pyridine interactions). Software like SHELXL refines crystallographic data .
- Chromatography-Mass Spectrometry Coupling : GC-MS or LC-MS identifies degradation products or synthetic by-products .
How does the compound’s structure influence its potential biological activity?
Basic Research Focus
The pyridine core and substituents enable interactions with biological targets:
- Amino Group : Facilitates hydrogen bonding with enzymes (e.g., kinases) .
- Methyl and Ethanone Groups : Modulate lipophilicity and metabolic stability .
Advanced Studies - Structure-Activity Relationships (SAR) : Compare derivatives (e.g., 5-fluoro or 4-chloro analogs) to assess how electronic or steric changes affect activity .
- Molecular Docking : Predict binding modes to proteins (e.g., using AutoDock Vina) and validate via enzyme inhibition assays .
What are the challenges in reconciling contradictory data on the compound’s reactivity or biological activity?
Advanced Research Focus
Contradictions may arise from:
- Synthetic Variability : Differences in protecting groups or purification methods alter reactivity .
- Assay Conditions : pH, temperature, or solvent choice in bioactivity studies (e.g., enzyme vs. cell-based assays) yield divergent results .
Methodological Solutions - Standardized Protocols : Use controlled reaction conditions (e.g., anhydrous solvents, inert atmosphere) .
- Multi-Technique Validation : Cross-validate bioactivity claims using orthogonal assays (e.g., SPR, ITC) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
